

Application Notes and Protocols for the Synthesis and Evaluation of Histamine Agonists

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)-1,3-thiazol-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis, purification, characterization, and pharmacological evaluation of key histamine agonists. It is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Histamine is a crucial biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. The development of selective agonists for these receptors is instrumental in elucidating their specific roles in health and disease, and for the identification of novel therapeutic targets. This guide outlines the synthesis of representative histamine agonists and the subsequent experimental procedures for their comprehensive pharmacological characterization.

Data Presentation: Quantitative Agonist Properties

The following tables summarize the binding affinities (K_i) and functional potencies (EC_{50}) of various histamine agonists at the four human histamine receptor subtypes. These values are essential for comparing the selectivity and efficacy of the compounds.

Table 1: Histamine H₁ Receptor Agonist Activity

Agonist	K _i (nM)	EC ₅₀ (nM)
Histamine	158.49	24,000[1]
2-Methylhistamine	-	-
N α -Methylhistamine	-	31,000[1]
2-Thiazolyethylamine	-	91,000[1]

Table 2: Histamine H₂ Receptor Agonist Activity

Agonist	K _i (nM)	EC ₅₀ (nM)
Histamine	5,000 - 50,118[2]	-
Dimaprit	-	-
Amthamine	-	-
4-Methylhistamine	-	589[3]
2-Pyridylethylamine	-	-
N α -Methylhistamine	-	-
(R)- α -Methylhistamine	-	-
(S)- α -Methylhistamine	-	-

Table 3: Histamine H₃ Receptor Agonist Activity

Agonist	K _i (nM)	EC ₅₀ (nM)
Histamine	8[4]	-
Imetit	0.32[4]	3.2[5]
(R)- α -Methylhistamine	-	48[5]
N α -Methylhistamine	-	-
Dimethyl-impentamine	25[4]	-
Immepip	-	-

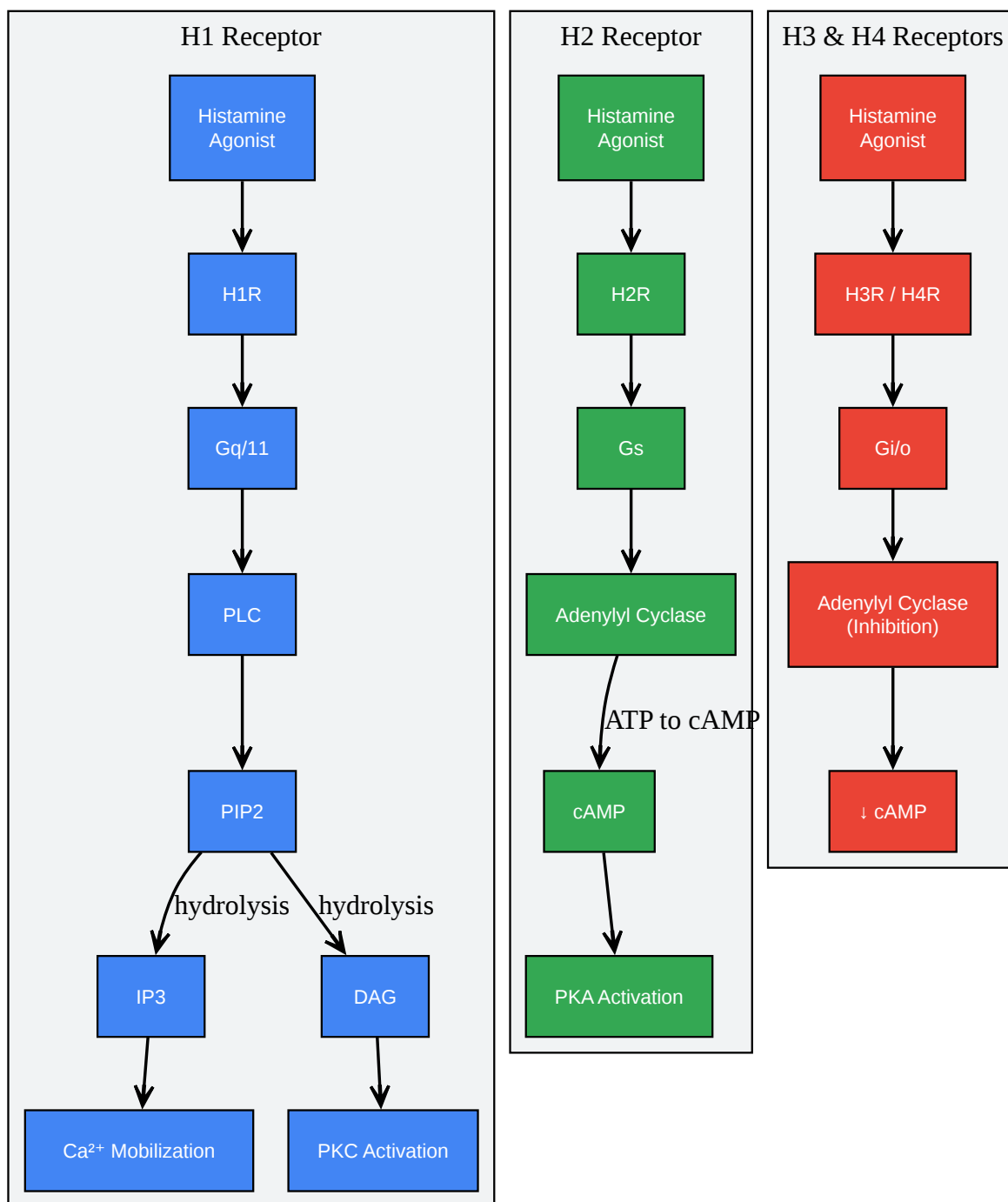
Table 4: Histamine H₄ Receptor Agonist Activity

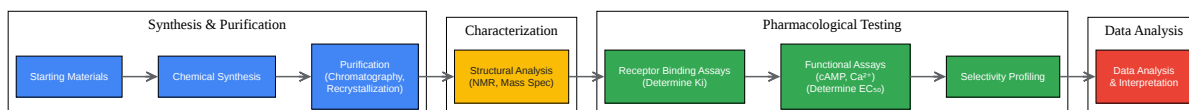
Agonist	K _i (nM)	EC ₅₀ (nM)
Histamine	14.45	-
4-Methylhistamine	7.0 - 50	100
VUF 8430	-	-
JNJ 28610244	~50[6]	100[6]
Imetit	2.7	25[7]
Clobenpropit	5 - 42	-

Note: '-' indicates that data was not readily available in the searched literature. K_i and EC₅₀ values can vary depending on the specific experimental conditions and cell systems used.

Signaling Pathways of Histamine Receptors

The activation of each histamine receptor subtype initiates a distinct downstream signaling cascade, leading to varied cellular responses.





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